
(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antituberculosis Potential
A study focused on the synthesis of derivatives related to (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone, revealing significant anticancer and antituberculosis activities. The research synthesized a series of compounds, demonstrating that some exhibited considerable antituberculosis and anticancer effects, with specific compounds showing dual activity. This suggests the potential of these derivatives in therapeutic applications targeting tuberculosis and certain cancers (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural and Optical Studies
Another investigation focused on a similar compound, examining its thermal, optical, etching, and structural properties. The study involved synthesizing the compound and characterizing it through various spectroscopic techniques and X-ray diffraction, providing insights into its molecular structure, stability, and interactions. This research contributes to understanding the material properties of such compounds, potentially useful in developing new materials or pharmaceuticals (Karthik et al., 2021).
Potential Therapeutic Agents
Further research synthesized a series of compounds with potential therapeutic applications. The study utilized a bi-step approach to create compounds screened for α-glucosidase inhibitory activity and evaluated for hemolytic and cytotoxic profiles. Some compounds exhibited considerable inhibitory activity, suggesting their utility in managing conditions like diabetes or as leads for developing new drugs (Abbasi et al., 2019).
Molecular Interaction Studies
Molecular interaction studies have been conducted on related compounds to understand their binding mechanisms with specific receptors, such as the CB1 cannabinoid receptor. Such research provides valuable insights into the design of receptor-specific drugs, offering a basis for developing new therapeutic agents with targeted actions (Shim et al., 2002).
Antimicrobial Activities
Compounds derived from (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone have also been explored for antimicrobial activities. Studies synthesized new derivatives and evaluated their in vitro activities against various bacterial and fungal strains, identifying compounds with significant antimicrobial properties. This suggests the potential application of these compounds in treating infections (Patel, Agravat, & Shaikh, 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism and is involved in the biosynthesis of androgens, estrogens, and prostaglandins .
Mode of Action
The compound interacts with its target, AKR1C3, by forming hydrogen bonds with key residues in the enzyme’s active site . Specifically, the carbonyl oxygen of the drug forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 affects the biosynthesis of androgens, estrogens, and prostaglandins, which are involved in various physiological processes such as inflammation, reproduction, and cancer progression . The downstream effects of this inhibition are dependent on the specific physiological context and can vary widely.
Pharmacokinetics
The compound’s lipophilic nature and its ability to form hydrogen bonds suggest that it may have good bioavailability .
Result of Action
The inhibition of AKR1C3 by this compound can lead to a decrease in the biosynthesis of androgens, estrogens, and prostaglandins . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in hormone-related cancers, the inhibition of AKR1C3 can potentially slow down cancer progression .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-3-1-13(2-4-14)16(20)19-9-7-18(8-10-19)15-5-11-23(21,22)12-6-15/h1-4,15H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRPOILBSBXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)
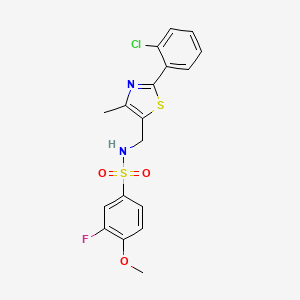
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)
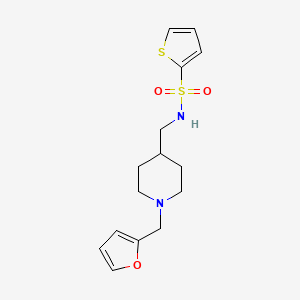
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)
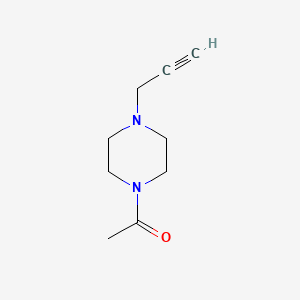
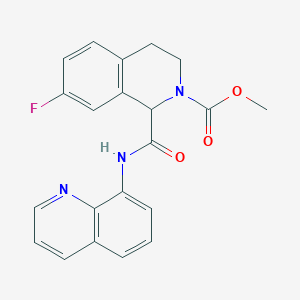
![6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)
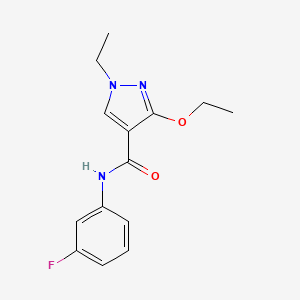
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)
![4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2413915.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)